Atisine, N-dehydroxydihydro-

Description

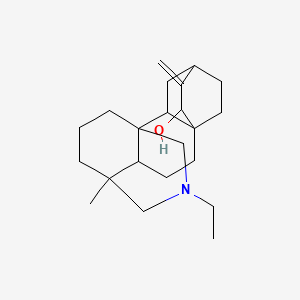

Structure

2D Structure

Properties

CAS No. |

1634-83-9 |

|---|---|

Molecular Formula |

C22H35NO |

Molecular Weight |

329.5 g/mol |

IUPAC Name |

13-ethyl-11-methyl-5-methylidene-13-azapentacyclo[9.3.3.24,7.01,10.02,7]nonadecan-6-ol |

InChI |

InChI=1S/C22H35NO/c1-4-23-13-20(3)8-5-9-22(14-23)17(20)7-11-21-10-6-16(12-18(21)22)15(2)19(21)24/h16-19,24H,2,4-14H2,1,3H3 |

InChI Key |

AHLMTXKXKINJFW-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2(CCCC3(C1)C2CCC45C3CC(CC4)C(=C)C5O)C |

Origin of Product |

United States |

Advanced Structural Elucidation and Stereochemical Characterization of N Dehydroxydihydro Atisine

State-of-the-Art Spectroscopic Methodologies for Complex Diterpene Alkaloid Architecture Determination

Modern spectroscopy provides the foundational data for determining the constitution, configuration, and conformation of complex molecules like atisine (B3415921).

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For diterpene alkaloids, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is required to piece together the molecular puzzle.

2D-NMR Techniques: Correlation Spectroscopies such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to establish proton-proton (¹H-¹H) coupling networks, allowing for the identification of spin systems within the molecule's rings and side chains. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for linking protons to their directly attached carbons and to carbons that are two to three bonds away, respectively. These correlations are essential for assembling the complete carbon skeleton and placing substituents. For atisine-type alkaloids, HMBC correlations are particularly vital for confirming the connectivity of the complex, bridged-ring systems. researchgate.net

NOESY/ROESY for Stereochemistry: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of protons. Cross-peaks in a NOESY/ROESY spectrum indicate that two protons are close in space, which is critical for determining the relative stereochemistry of the molecule. For example, in the rigid cage-like structure of atisine, NOE correlations can definitively establish the cis or trans fusion of its multiple rings. rsc.org

Solid-State NMR: While less common for routine structure elucidation, solid-state NMR (ssNMR) can provide invaluable information about the molecule's conformation in the solid state, free from the effects of solvents. It can be used to study polymorphism and to analyze conformational details that may be different from the solution-state structure.

Table 1: Representative ¹³C-NMR Chemical Shift Data for Atisine-Type Skeletons Note: This table presents typical chemical shift ranges for key carbons in the atisine core structure. Actual values vary based on substitution and solvent.

| Carbon Position | Typical Chemical Shift (ppm) | Description |

|---|---|---|

| C-4 | 30-40 | Quaternary carbon at ring junction |

| C-16 | 145-155 | Exocyclic double bond (sp²) |

| C-17 | 105-115 | Exocyclic double bond (sp²) |

| C-19 | 50-60 | Carbon adjacent to Nitrogen |

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is indispensable for determining the precise molecular formula of a compound. nih.govscispace.com

Molecular Formula Determination: Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer can measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with extremely high accuracy (typically < 5 ppm). This precision allows for the unambiguous determination of the elemental composition. For instance, HRMS would readily distinguish between Atisine (C₂₂H₃₃NO₂) and Dihydroatisine (C₂₂H₃₅NO₂). nih.govnih.gov

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves isolating the parent ion and inducing fragmentation. The resulting fragment ions provide clues about the molecule's structure. nih.gov The fragmentation pattern of atisine-type alkaloids is often complex but can reveal characteristic losses, such as the loss of the N-substituted side chain or cleavages within the ring system, helping to confirm the identity of the alkaloid class.

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. rsc.org If a suitable single crystal of the compound can be grown, this technique provides an unequivocal map of atomic positions.

For complex diterpene alkaloids, X-ray analysis confirms the connectivity and relative configuration determined by NMR. Furthermore, by using anomalous dispersion effects, often from the oxygen or nitrogen atoms within the structure or by forming a salt with a heavy atom, the absolute configuration of all chiral centers can be determined. This is crucial as biological activity is often highly dependent on the correct enantiomeric form. The analysis also reveals how molecules pack together in the crystal lattice, providing insights into intermolecular interactions.

Computational Chemistry Approaches for Structural Prediction and Validation

Computational methods have become a vital partner to spectroscopic techniques, offering a way to predict structures, validate experimental findings, and explore the dynamic nature of molecules.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. It is highly effective for predicting molecular properties.

Conformational Analysis: DFT can be used to calculate the relative energies of different possible conformations or stereoisomers of a molecule. For a flexible molecule, this helps identify the most stable, low-energy shapes it is likely to adopt. For rigid structures like atisine, it can confirm the stability of the observed conformation.

Spectroscopic Parameter Prediction: A powerful application of DFT is the prediction of NMR chemical shifts and coupling constants. nih.govnih.gov By calculating these parameters for a proposed structure, chemists can compare the theoretical data to the experimental spectrum. A strong correlation between the calculated and experimental data provides powerful validation for the proposed structure. This is particularly useful for resolving ambiguities in complex spectra or for distinguishing between possible isomers.

Table 2: Example of DFT Application for Stereoisomer Differentiation Hypothetical data for a generic diterpene alkaloid.

| Parameter | Experimental Value | Calculated for Isomer A | Calculated for Isomer B |

|---|---|---|---|

| ¹³C Shift (C-7) | 75.2 ppm | 75.8 ppm | 84.1 ppm |

| ¹H Shift (H-15) | 4.15 ppm | 4.21 ppm | 3.85 ppm |

In this example, the calculated data for Isomer A shows a much better fit with the experimental results, strongly suggesting it is the correct structure.

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. researchgate.net MD simulations can provide insights into the dynamic behavior of a molecule in solution, such as:

Conformational Flexibility: Revealing how different parts of the molecule move and flex in a solvent environment.

Solvent Interactions: Showing how the molecule interacts with surrounding water or other solvent molecules.

Binding Dynamics: In biological contexts, MD can be used to simulate how a molecule like an alkaloid might bind to a protein target, which is crucial for understanding its mechanism of action.

Biosynthetic Pathways and Enzymatic Machinery of N Dehydroxydihydro Atisine

Overview of Diterpenoid Biosynthesis: From Isoprenoid Precursors to Diterpene Scaffolds

The biosynthesis of all terpenoids, including the C20-diterpenoid alkaloids, begins with the universal five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) nih.gov. In plants, these fundamental building blocks are synthesized through two distinct pathways operating in different cellular compartments mdpi.com:

The mevalonate (MVA) pathway , which is active in the cytosol.

The 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway , which occurs in the plastids nih.gov.

While the MVA pathway is typically associated with the production of sesquiterpenes and triterpenes, the MEP pathway is primarily responsible for generating precursors for monoterpenes, carotenoids, and diterpenes mdpi.com. Therefore, the isoprenoid moiety of atisine-type alkaloids originates from the MEP pathway acs.org.

Through a series of condensation reactions catalyzed by prenyltransferases, three molecules of IPP and one molecule of DMAPP are sequentially joined to form the 20-carbon (C20) linear precursor, geranylgeranyl diphosphate (GGPP) rsc.orgmdpi.com. GGPP is the universal precursor for all diterpenoids and stands at a critical branch point, from which a vast array of cyclic diterpene skeletons are generated acs.orgresearchgate.net.

Elucidation of Specific Precursors and Early Intermediates in Atisine-Type Alkaloid Biosynthesis

The journey from the linear precursor GGPP to the complex polycyclic structure of atisine-type alkaloids involves several key intermediates. The biosynthesis is initiated by the cyclization of GGPP to form the foundational diterpene skeletons nih.gov.

The primary carbocyclic precursors for atisine-type alkaloids are ent-kaurene and ent-atiserene nih.govresearchgate.net. The formation of these molecules from GGPP proceeds via the crucial intermediate ent-copalyl diphosphate (ent-CPP) rsc.orgresearchgate.net. Historically, ent-CPP was considered the sole precursor for all diterpenoid alkaloids in the Aconitum genus nih.gov. However, more recent research has identified additional precursors, such as ent-8,13-CPP, which can also lead to the formation of ent-atiserene, highlighting the evolving understanding of this pathway researchgate.netnih.gov.

Another critical component for alkaloid biosynthesis is the nitrogen source. Feeding experiments using isotopically labeled compounds have definitively shown that the amino acid L-serine is the primary nitrogen donor for the formation of the atisine-type alkaloid skeleton acs.orgrsc.orgnih.gov. L-serine is first decarboxylated to produce ethanolamine, which is then incorporated into the diterpene scaffold researchgate.netnih.gov.

| Precursor/Intermediate | Class | Role in Pathway |

| Geranylgeranyl Diphosphate (GGPP) | C20 Isoprenoid | Universal linear precursor for all diterpenoids researchgate.net. |

| ent-Copalyl Diphosphate (ent-CPP) | Diterpene Diphosphate | Key branch-point intermediate formed from GGPP cyclization rsc.org. |

| ent-Atiserene | Tetracyclic Diterpene | Direct carbocyclic scaffold for the atisine (B3415921) skeleton nih.gov. |

| L-Serine | Amino Acid | Primary nitrogen source for the alkaloid structure acs.orgrsc.org. |

| Ethanolamine | Amino Alcohol | Product of L-serine decarboxylation; incorporated into the diterpene nih.gov. |

Characterization of Key Enzymatic Transformations Leading to N-dehydroxydihydro-Atisine Formation

The conversion of simple precursors into the intricate atisine framework is orchestrated by a series of highly specific enzymes. These enzymatic transformations include cyclizations to build the polycyclic core, oxidative reactions to functionalize the skeleton, and the critical incorporation of nitrogen.

Diterpene Synthase-Mediated Cyclization and Ring Formation

The formation of the characteristic tetracyclic diterpene skeleton of atisine from the linear GGPP precursor is a two-step process catalyzed by two distinct classes of diterpene synthases (diTPSs) nih.gov.

Class II diTPS (Copalyl Diphosphate Synthase - CPS): This enzyme initiates the cyclization cascade. It protonates the terminal double bond of GGPP, leading to a series of ring closures that produce the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP) nih.govnih.gov. Several CPS enzymes have been identified in Aconitum species, some of which can also produce other CPP isomers like ent-8,13-CPP nih.govresearchgate.net.

Class I diTPS (Kaurene Synthase-Like - KSL): This enzyme takes over from the CPS. It cleaves the diphosphate group from ent-CPP to generate a carbocation, which then undergoes further cyclization and rearrangement to form the final tetracyclic diterpene hydrocarbon scaffolds nih.gov. For atisine-type alkaloids, the key product is ent-atiserene, formed by the action of an ent-atiserene synthase, a type of KSL enzyme nih.govnih.gov. Functional characterization studies in various Aconitum species have identified several KSL enzymes capable of producing ent-atiserene from ent-CPP nih.gov.

Oxidative Rearrangements and Functionalization by Cytochrome P450 Monooxygenases

Once the ent-atiserene skeleton is formed, it undergoes a series of oxidative modifications before the nitrogen atom is incorporated. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), a large and versatile family of heme-containing enzymes known for their crucial role in the diversification of plant secondary metabolites mdpi.com.

In the atisine biosynthesis pathway, CYP450s, specifically ent-kaurene oxidase-like enzymes, are responsible for a series of oxidation steps on the ent-atiserene core nih.gov. These enzymatic reactions are predicted to form key intermediates such as ent-atis-16-en-19,20-diol and the dialdehyde ent-atis-16-en-19,20-dial nih.gov. These oxidative functionalizations are critical for the subsequent nitrogen incorporation step. Transcriptomic analyses of Aconitum species have identified numerous candidate CYP450 genes that are likely involved in the biosynthesis of diterpenoid alkaloids, although the precise function of each remains an active area of research mdpi.comresearchgate.net.

Nitrogen Incorporation and Skeletal Rearrangement Mechanisms

The defining step in alkaloid biosynthesis is the incorporation of a nitrogen atom into the carbon skeleton. In the formation of atisine-type alkaloids, this process occurs after the diterpene scaffold has been appropriately oxidized.

The pathway proceeds as follows:

Nitrogen Donor Formation: The amino acid L-serine is catalyzed by a serine decarboxylase (SDC) to form ethanolamine, releasing carbon dioxide nih.gov.

Transamination: The ethanolamine molecule then reacts with a highly oxidized diterpene intermediate, such as ent-atis-16-en-15-ol-19,20-dial. This reaction, mediated by a transaminase (TA) enzyme, incorporates the nitrogen into the molecule to form the first diterpene alkaloid intermediate nih.gov.

Skeletal Rearrangement: Following the initial incorporation, the carbonyl group at the C-20 position of the intermediate reacts with the newly introduced amino group at C-19. This intramolecular cyclization forms the characteristic N-bridge of the atisine skeleton nih.gov. This step is often followed by dehydration and dehydrogenation to yield compounds like dihydroatisine or atisine nih.gov.

Post-Synthetic Modifying Enzymes Involved in N-dehydroxydihydro-Atisine Maturation

The core atisine skeleton, once formed, can be further modified by a suite of tailoring enzymes, leading to the vast structural diversity of atisine-type alkaloids found in nature researchgate.net. The formation of the specific compound N-dehydroxydihydro-Atisine would involve such post-synthetic modifications.

Dihydro- formation: The "dihydro-" prefix in the name implies the reduction of a double bond. Atisine contains an exocyclic double bond at the C16-C17 position nih.govnih.gov. An enzyme such as a reductase would be required to catalyze the addition of two hydrogen atoms across this bond to form the dihydroatisine structure.

N-dehydroxy- modification: The "N-dehydroxy-" nomenclature is less common in this context, as the core atisine structure does not possess a hydroxyl group directly attached to the nitrogen. This may refer to the reduction of a potential N-oxide precursor or another uncharacterized modification.

While the specific enzymes for these final maturation steps leading to N-dehydroxydihydro-Atisine have not been functionally characterized, research in Aconitum has identified other classes of modifying enzymes that could be involved. These include 2-oxoglutarate-dependent dioxygenases (2-ODDs) and additional CYP450s, which are known to catalyze various hydroxylations, demethylations, and other oxidative reactions in the late stages of alkaloid biosynthesis researchgate.net.

| Enzyme Class | Abbreviation | Reaction Catalyzed | Example Substrate/Product |

| Copalyl Diphosphate Synthase | CPS | Cyclization of GGPP to ent-CPP nih.gov. | GGPP → ent-CPP |

| Kaurene Synthase-Like | KSL | Cyclization/rearrangement of ent-CPP to diterpene skeleton nih.gov. | ent-CPP → ent-atiserene |

| Cytochrome P450 Monooxygenase | CYP450 | Multi-step oxidation of the diterpene scaffold nih.gov. | ent-atiserene → ent-atis-16-en-19,20-dial |

| Serine Decarboxylase | SDC | Decarboxylation of L-serine to ethanolamine nih.gov. | L-Serine → Ethanolamine |

| Transaminase | TA | Incorporation of nitrogen from ethanolamine nih.gov. | Diterpene dialdehyde + Ethanolamine → Diterpene alkaloid |

| Reductase / Other Modifying Enzymes | - | Late-stage tailoring (e.g., reduction, hydroxylation) researchgate.net. | Atisine → Dihydroatisine |

Molecular Genetics and Functional Genomics of Biosynthetic Gene Clusters

The biosynthesis of complex diterpenoid alkaloids (DAs) such as Atisine and its derivative, N-dehydroxydihydro-Atisine, is a multi-step process governed by a suite of specialized enzymes. The genes encoding these enzymes are often organized into biosynthetic gene clusters (BGCs), which allows for coordinated regulation of the metabolic pathway. Advances in molecular genetics and functional genomics, particularly through integrated 'omics' approaches, have been instrumental in beginning to unravel these complex pathways in plants from the Aconitum genus, the primary producers of atisine-type alkaloids. nih.govfrontiersin.orgresearchgate.net

By combining metabolomic profiling with transcriptomic analysis of Aconitum species, researchers can identify candidate genes whose expression patterns correlate with the accumulation of specific alkaloids. nih.govmdpi.com This strategy has been pivotal in identifying the core enzymatic machinery required for the synthesis of the C20-DA skeleton, which is the precursor to a vast array of related compounds, including N-dehydroxydihydro-Atisine. mdpi.comfrontiersin.org

Identification and Cloning of Genes Encoding Biosynthetic Enzymes

The identification of genes responsible for producing the atisine scaffold involves discovering the enzymes that build the diterpene skeleton and those that subsequently modify it. High-throughput sequencing and comparative transcriptomics between different plant tissues or elicited vs. non-elicited plants have revealed a repertoire of candidate genes. nih.govnih.gov

The initial steps involve diterpene synthases (diTPS), which convert the universal C20 precursor geranylgeranyl pyrophosphate (GGPP) into the foundational hydrocarbon skeleton. nih.govmdpi.com Studies in Aconitum gymnandrum have identified several diTPS genes, including those encoding ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase-like (KSL) enzymes. nih.govresearchgate.net Together, these enzymes catalyze the formation of ent-atiserene, the key precursor for atisine-type alkaloids. nih.govmdpi.com A novel ent-8,13-CPP synthase was also discovered, highlighting the diverse evolution of diterpene synthases in Aconitum. mdpi.com

Following the formation of the diterpene skeleton, a series of oxidative modifications are performed, primarily by cytochrome P450 monooxygenases (CYP450s) and 2-oxoglutarate-dependent dioxygenases (2-ODDs). nih.gov Transcriptomic analyses have identified numerous candidate CYP450 and 2-ODD genes that are co-expressed with diTPS genes and are predicted to be involved in the hydroxylation and oxidation steps leading to atisine. nih.govresearchgate.net While the specific enzymes that catalyze the final dehydroxylation and reduction to form N-dehydroxydihydro-Atisine from an atisine precursor have not been definitively characterized, they are presumed to be members of these large and functionally diverse enzyme families, such as reductases and specific CYP450s. nih.gov The incorporation of the nitrogen atom is thought to be catalyzed by aminotransferases, using amino acids like serine as the nitrogen source. nih.govresearchgate.netnih.gov

| Enzyme Class | Proposed Function in Atisine Biosynthesis | Identification Method | Example Plant Source |

|---|---|---|---|

| Diterpene Synthases (CPS, KSL) | Catalyze the formation of the ent-atiserene skeleton from GGPP. nih.govmdpi.com | Transcriptome Sequencing, Co-expression Analysis | Aconitum gymnandrum nih.govresearchgate.net |

| Cytochrome P450s (CYP450s) | Multi-step oxidation and hydroxylation of the diterpene backbone. nih.gov | Transcriptome Sequencing, Phylogenetic Analysis | Aconitum gymnandrum nih.gov |

| 2-Oxoglutarate-Dependent Dioxygenases (2-ODDs) | Predicted involvement in oxidative modifications of the atisine skeleton. researchgate.net | Co-expression Network Analysis | Aconitum gymnandrum researchgate.net |

| Aminotransferases | Catalyze the insertion of a nitrogen atom to form the alkaloid structure. frontiersin.orgresearchgate.net | Genomic and Transcriptomic Analysis | Aconitum vilmorinianum researchgate.net |

| Reductase | Potential involvement in reduction steps of the biosynthetic pathway. nih.gov | Comparative Transcriptomics | Aconitum plicatum nih.gov |

Transcriptional Regulation and Environmental Modulators of Biosynthesis

The production of N-dehydroxydihydro-Atisine is tightly regulated at the transcriptional level, influenced by both developmental cues and external environmental stimuli. The co-expression of biosynthetic genes within clusters suggests a coordinated regulatory mechanism, often controlled by specific transcription factors (TFs). researchgate.net

Transcriptional Regulation: Analysis of transcriptome data using tools like weighted gene co-expression network analysis (WGCNA) has identified modules of genes that are co-regulated during diterpenoid alkaloid biosynthesis. researchgate.netnih.gov Within these networks, several families of TFs have been identified as putative regulators. These include TFs from the AP2/ERF, WRKY, MYB, and TIFY families, which are known to be involved in plant defense and secondary metabolism. researchgate.netnih.gov For instance, in A. gymnandrum, TIFY transcription factors were significantly up-regulated alongside biosynthetic genes upon elicitation, suggesting a key role in the jasmonate signaling pathway that triggers alkaloid production. researchgate.net

Environmental Modulators: The biosynthesis of atisine-type alkaloids is highly responsive to external stimuli, particularly elicitors that mimic herbivore or pathogen attacks.

Methyl Jasmonate (MeJA): This plant hormone is a potent modulator of diterpenoid alkaloid biosynthesis. nih.gov Application of MeJA to Aconitum seedlings has been shown to significantly induce the expression of key biosynthetic genes, including those for diTPS, CYP450s, and 2-ODDs, leading to a marked increase in the accumulation of atisine and related compounds. nih.govmdpi.comresearchgate.net This response is a classic plant defense mechanism, where the production of toxic or deterrent alkaloids is ramped up upon perceived threat. The induction is mediated by the jasmonate signaling pathway, which involves the activation of the aforementioned transcription factors. researchgate.net

| Regulator Type | Name/Family | Proposed Role | Supporting Evidence |

|---|---|---|---|

| Transcription Factor | TIFY | Acts as a repressor in the jasmonate (JA) signaling pathway; its upregulation releases targeted TFs to activate biosynthetic genes. researchgate.net | Co-expression with biosynthetic genes in A. gymnandrum after MeJA treatment. researchgate.net |

| Transcription Factor | AP2/ERF, WRKY, MYB | Predicted to regulate alkaloid biosynthesis pathways. nih.gov | Identified in co-expression networks related to alkaloid content. nih.gov |

| Environmental Modulator | Methyl Jasmonate (MeJA) | Acts as an external elicitor to induce the expression of biosynthetic genes and increase alkaloid production. nih.gov | Studies in A. gymnandrum show significant upregulation of pathway genes and atisine accumulation post-treatment. nih.govmdpi.com |

Total Synthesis and Semisynthetic Strategies Towards N Dehydroxydihydro Atisine

Strategic Approaches to the Chemical Synthesis of Complex Diterpene Alkaloids

The chemical synthesis of complex diterpene alkaloids, such as those belonging to the atisane family, is a significant undertaking due to their densely functionalized and stereochemically complex frameworks. nih.govresearchgate.net These molecules, often featuring caged, polycyclic systems, require synthetic plans that can efficiently and selectively construct multiple rings and stereocenters. researchgate.netresearchgate.net

Key strategic considerations in the synthesis of these alkaloids include:

Convergent vs. Linear Approaches: While linear syntheses build the molecule step-by-step, convergent strategies, which involve synthesizing key fragments of the molecule separately before coupling them, are often more efficient for complex targets.

Control of Stereochemistry: The presence of numerous chiral centers necessitates the use of asymmetric synthesis techniques to ensure the desired stereoisomer is produced. This can involve chiral pool synthesis (starting from a naturally occurring chiral molecule), the use of chiral auxiliaries, or asymmetric catalysis.

Construction of the Polycyclic Core: A central challenge is the assembly of the characteristic bridged-ring systems, such as the bicyclo[2.2.2]octane core found in atisine-type alkaloids. Strategies often revolve around powerful ring-forming reactions, including cycloadditions and intramolecular cyclizations. researchgate.netrsc.org

Late-Stage Functionalization: Introducing key functional groups, particularly the nitrogen atom of the alkaloid, at a late stage of the synthesis can be advantageous but also presents challenges in terms of selectivity and compatibility with the existing molecular framework.

A unified synthetic approach, where a common intermediate can be diversified to access several related natural product skeletons (e.g., atisane, atisine (B3415921), and hetidine), represents a highly elegant and efficient strategy. nih.gov This approach not only allows for the synthesis of multiple target molecules but also facilitates the exploration of structure-activity relationships.

Retrosynthetic Analysis and Key Disconnections for the Atisine Core Structure

Retrosynthetic analysis is a problem-solving technique in which a target molecule is systematically deconstructed into simpler, commercially available precursors. wikipedia.orgamazonaws.com This process helps to identify key strategic bonds and potential synthetic pathways. For the complex atisine core, the analysis reveals several logical disconnections.

A plausible retrosynthetic strategy for the atisine skeleton identifies a key "core" intermediate that can serve as a precursor to multiple related alkaloid families. nih.gov The key disconnections are as follows:

N–C20 Bond: The final piperidine ring is disconnected at the N–C20 bond. In the forward direction, this bond can be formed via a C–H activation/amination reaction, such as a Hofmann–Löffler–Freytag (HLF) reaction or a modified version thereof. nih.gov

C14–C20 Bond (for related structures): In related hetidine-type alkaloids, a key C14–C20 bond can be disconnected via a Mannich reaction, leading back to an atisine-type skeleton. nih.gov

Bicyclo[2.2.2]octane System: The distinctive bridged-ring system is a prime target for disconnection. This can be retrosynthetically cleaved through reactions like a Diels-Alder cycloaddition or by breaking bonds formed via aldol or Michael-type cyclizations. rsc.orgnih.gov

| Retrosynthetic Disconnection | Corresponding Forward Reaction | Key Intermediate Type |

| N–C20 Bond | Hofmann–Löffler–Freytag (HLF) Reaction | Tetracyclic amine precursor |

| C-Ring Construction | Intramolecular Aldol Cyclization | Diketone intermediate |

| Bicyclo[2.2.2]octane Core | Diels-Alder Cycloaddition | Diene and dienophile |

Specific Total Synthesis Routes to N-dehydroxydihydro-Atisine and Its Structural Analogues

While a specific total synthesis of N-dehydroxydihydro-Atisine is not prominently documented, numerous successful syntheses of structurally analogous atisane and atisine alkaloids have been reported. These routes provide a clear blueprint for how the N-dehydroxydihydro derivative could be assembled. A unified approach starting from a common intermediate like the ent-kaurane (-)-steviol has proven effective for accessing the ent-atisane, atisine, and hetidine skeletons. nih.gov

The construction of the polycyclic core of atisine alkaloids, particularly the bicyclo[2.2.2]octane system, requires precise control over stereochemistry and regiochemistry.

Aldol Cyclization: One effective strategy involves an intramolecular aldol cyclization to form the bicyclo[2.2.2]octane system. For instance, a diketone precursor can be treated with a catalyst like Amberlyst 15 to promote the desired ring formation. nih.gov

Diels-Alder Cycloaddition: The Diels-Alder reaction is a powerful tool for constructing six-membered rings with excellent stereocontrol. In the context of atisane synthesis, an oxidative dearomatization/Diels-Alder cycloaddition cascade has been used to build the bridged framework. rsc.orgnih.gov This often involves the reaction of a diene with a simple dienophile like ethylene gas to establish the core structure. rsc.org

Intramolecular Cycloadditions: Dual cycloaddition strategies have been developed for related alkaloid classes. An early-stage intramolecular 1,3-dipolar cycloaddition followed by a late-stage Diels-Alder cascade can rapidly assemble the complex carbon-nitrogen skeleton. nih.gov

The synthesis of atisine alkaloids often necessitates the use of novel and powerful reactions to overcome specific challenges, such as the formation of the N-C20 bond.

Suárez Modification of the Hofmann–Löffler–Freytag (HLF) Reaction: A significant challenge is the selective functionalization of an unactivated C-H bond to install the nitrogen-containing ring. The Suárez modification of the HLF reaction has been employed to achieve a C20-selective C–H activation. nih.gov This reaction proceeds through a 1,7-hydrogen abstraction, which is typically less favored than other pathways, allowing for the precise formation of the crucial N–C20 bond to complete the atisine skeleton. nih.gov

Mukaiyama Oxidation/Fragmentation: To access key intermediates for the bicyclo[2.2.2]octane ring construction, a unique Mukaiyama oxidation/fragmentation sequence has been used. This reaction on a precursor derived from (-)-steviol leads to a diketone by fragmenting a C-C bond via an intermediate α-peroxy alcohol, setting the stage for a subsequent aldol cyclization. nih.gov

Semisynthetic Derivatization from Natural Atisine Scaffolds

Semisynthesis is a strategy where a natural product, isolated from a biological source, is used as a starting material for chemical modifications. nih.gov This approach is particularly valuable for complex molecules like atisine, where a total synthesis is long and arduous. By leveraging the intricate scaffold provided by nature, chemists can more rapidly generate analogues for various studies. nih.gov

For N-dehydroxydihydro-Atisine, a plausible semisynthetic route would start from a more abundant, naturally occurring atisine-type alkaloid. The necessary transformations would likely involve:

Dehydroxylation: Removal of a hydroxyl group, potentially via a Barton-McCombie deoxygenation or related reductive methods. nih.gov

Reduction: Saturation of any double bonds present in the starting material through catalytic hydrogenation to yield the "dihydro" derivative.

This approach significantly shortens the path to the target molecule and can provide material on a larger scale for biological evaluation. nih.gov

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. nih.gov Semisynthesis is an ideal tool for SAR, as it allows for the systematic modification of specific functional groups on the natural product scaffold. nih.govmdpi.com

For the atisine family of alkaloids, which exhibit a range of biological activities including anti-inflammatory and antiarrhythmic effects, SAR studies can help identify the key structural features responsible for their therapeutic potential. nih.govnih.gov Targeted modifications could include:

Modification of the N-substituent: Altering the group attached to the nitrogen atom can significantly impact the molecule's polarity, solubility, and interaction with biological targets.

Functionalization of the Polycyclic Core: Introducing or modifying functional groups (e.g., hydroxyls, ketones) at various positions on the rings can probe the spatial and electronic requirements for activity.

Rearrangement of the Skeleton: Investigating the activity of rearranged atisine skeletons, some of which have been found in nature, can provide insights into the importance of the core ring structure. nih.gov

Development of Synthetic Methodologies for Novel Analogues of N-dehydroxydihydro-Atisine

The intricate architecture of atisine-type diterpenoid alkaloids presents a compelling scaffold for the development of novel analogues with potentially valuable biological activities. The quest for such analogues has spurred the evolution of innovative synthetic methodologies, aiming to modify the core structure of N-dehydroxydihydro-Atisine and its precursors. These strategies can be broadly categorized into modifications of the polycyclic core and alterations of the nitrogen substituent.

Modification of the Polycyclic Core

The synthesis of analogues with varied core structures often leverages key intermediates from the total synthesis routes. Strategic modifications can be introduced at various stages to alter the functionality and stereochemistry of the final molecule.

One common approach involves the interception of advanced intermediates to introduce new functional groups. For instance, intermediates in the construction of the bicyclo[2.2.2]octane system can be subjected to various transformations. The use of different dienophiles in Diels-Alder reactions or the variation of cyclization precursors in radical or ionic cyclizations can lead to a diverse array of core structures. thieme-connect.comnih.gov

Another strategy focuses on the late-stage functionalization of the atisane skeleton. Inspired by biosynthetic pathways, which often involve a series of oxidative modifications, researchers have explored C-H activation and oxidation reactions to introduce hydroxyl groups or other functionalities at specific positions on the polycyclic framework. acs.orgnih.gov A unified approach starting from readily available natural products like (-)-steviol has demonstrated the feasibility of converting an ent-kaurane skeleton into an ent-atisane skeleton, which can then be further elaborated. acs.orgnih.gov This strategy opens avenues for creating a library of analogues by varying the C-H activation and subsequent functionalization steps.

Below is a table summarizing potential strategies for core modification:

| Strategy | Description | Key Intermediates/Reagents | Potential Analogues |

| Varied Cycloaddition | Utilization of different dienophiles or dienes in the key cycloaddition step. | Substituted dienes, functionalized dienophiles | Analogues with modified bicyclo[2.2.2]octane systems |

| Late-Stage C-H Functionalization | Introduction of functional groups at unactivated C-H bonds in advanced intermediates. | Oxidizing agents, transition metal catalysts | Hydroxylated, halogenated, or alkylated core analogues |

| Skeletal Rearrangement | Inducing rearrangements of the polycyclic core through solvolysis or other reactions. | Protic or Lewis acids, carbocation-generating conditions | Isomeric scaffolds with altered ring connectivity |

| Modification of Existing Functionality | Chemical transformation of existing functional groups (e.g., ketones, alkenes) on the core. | Reducing agents, oxidizing agents, organometallic reagents | Saturated, epoxidized, or ring-opened analogues |

Alteration of the Nitrogen Substituent

The N-ethyl group of the hypothetical N-dehydroxydihydro-Atisine is a prime target for modification to explore its influence on biological activity. A variety of synthetic methods can be employed to introduce diverse substituents at the nitrogen atom.

A common strategy involves the dealkylation of the tertiary amine followed by re-alkylation with different electrophiles. While challenging, methods such as the von Braun reaction or the use of chloroformates can achieve N-dealkylation. The resulting secondary amine serves as a versatile intermediate for the introduction of a wide range of alkyl, acyl, and other functional groups.

Alternatively, semisynthetic approaches starting from atisine itself can provide access to a variety of N-substituted analogues. The N-ethanolamine side chain of atisine can be chemically manipulated prior to the dehydroxylation and reduction steps. For example, the hydroxyl group can be converted to a leaving group, followed by substitution with various nucleophiles to introduce different functionalities. Subsequent removal of the hydroxyl group and reduction would then yield the desired N-substituted analogues of N-dehydroxydihydro-Atisine.

The following table outlines potential methodologies for modifying the nitrogen substituent:

| Methodology | Description | Reagents | Resulting Substituents |

| N-Dealkylation/Re-alkylation | Removal of the ethyl group followed by introduction of a new substituent. | Cyanogen bromide, alkyl halides, acyl chlorides | Varied N-alkyl, N-acyl groups |

| Reductive Amination | Reaction of the corresponding secondary amine with aldehydes or ketones. | Sodium triacetoxyborohydride, various aldehydes/ketones | Diverse N-alkyl and N-arylalkyl groups |

| N-Arylation | Coupling of the secondary amine with aryl halides. | Buchwald-Hartwig or Ullmann coupling conditions | N-aryl and N-heteroaryl groups |

| Modification of N-ethanolamine precursor | Functionalization of the hydroxyl group in atisine before conversion to the N-ethyl group. | Tosyl chloride, mesyl chloride, various nucleophiles | N-alkoxyethyl, N-aminoethyl, and other heteroatom-containing side chains |

The development of these synthetic methodologies is crucial for establishing a comprehensive structure-activity relationship (SAR) for this class of compounds. By systematically exploring the chemical space around the N-dehydroxydihydro-Atisine scaffold, it may be possible to identify novel analogues with enhanced potency, selectivity, or improved pharmacokinetic properties.

Molecular and Cellular Mechanisms of Action of N Dehydroxydihydro Atisine

Identification and Characterization of Specific Molecular Targets and Ligand-Receptor Interactions

There is a conspicuous absence of published research detailing the specific molecular targets of N-dehydroxydihydro-Atisine.

Receptor Binding Assays and Ligand Affinity Profiling

No studies presenting data from receptor binding assays for N-dehydroxydihydro-Atisine could be identified. Consequently, information regarding its binding affinity (such as Ki or IC50 values) for any specific receptors is not available. While diterpenoid alkaloids, in general, are known to interact with neuroreceptors and ion channels, the specific receptor profile for N-dehydroxydihydro-Atisine has not been characterized. nih.gov

Enzyme Kinetics and Inhibition/Activation Mechanisms

Similarly, the scientific literature lacks reports on the effects of N-dehydroxydihydro-Atisine on enzyme activity. There are no available data from enzyme kinetic studies to suggest whether this compound acts as an inhibitor or activator of any specific enzymes. Some atisine-type alkaloids have been shown to inhibit cholinesterases, but specific data for the N-dehydroxydihydro derivative is absent. rsc.orgnih.govresearchgate.net

Ion Channel Modulation and Electrophysiological Investigations

While some C19 diterpenoid alkaloids are recognized as modulators of ion channel activity, specific electrophysiological investigations into the effects of N-dehydroxydihydro-Atisine on ion channels have not been reported. nih.gov Therefore, its potential to modulate the function of sodium, potassium, calcium, or other ion channels remains to be determined.

Elucidation of Signal Transduction Pathways and Cellular Responses

The impact of N-dehydroxydihydro-Atisine on intracellular signaling cascades and subsequent cellular responses is another area where specific research is wanting.

Perturbations of Intracellular Signaling Cascades

There is no available information from studies that have investigated the perturbation of intracellular signaling cascades by N-dehydroxydihydro-Atisine. The potential of this compound to influence pathways such as those involving MAP kinases, PI3K/Akt, or other critical signaling nodes has not been explored. One study on a different atisine (B3415921) derivative noted an influence on the Bax/Bcl-2/caspase-3 signaling pathway, but this cannot be extrapolated to N-dehydroxydihydro-Atisine without direct experimental evidence. rsc.org

Transcriptomic and Proteomic Analysis of Target Gene Expression

A thorough search of scientific databases yielded no transcriptomic or proteomic studies conducted on cells or tissues exposed to N-dehydroxydihydro-Atisine. As a result, there is no global data on changes in gene or protein expression that could provide insights into its mechanism of action.

No Research Found for N-dehydroxydihydro-Atisine

A comprehensive review of scientific literature and publicly available data has revealed no specific research findings for the chemical compound "N-dehydroxydihydro-Atisine."

Despite a thorough search for information pertaining to its molecular and cellular mechanisms of action, cellular uptake, metabolism, subcellular localization, and structure-activity relationships, no dedicated studies or significant mentions of this particular compound could be identified.

Consequently, the generation of a detailed scientific article as per the requested outline is not possible at this time. The absence of primary research, including in vitro activity profiling, computational modeling, and studies using advanced cellular and tissue models, means that the foundational data required to populate the specified sections and subsections does not exist in the accessible scientific domain.

It is important to note that scientific articles are based on existing research. In the case of "N-dehydroxydihydro-Atisine," the necessary body of work to draw upon for the creation of an authoritative and accurate article is not available. Without this, any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy.

Therefore, the following sections of the proposed article remain unwritten due to the lack of available data:

Mechanistic Studies Using Advanced In Vitro and Ex Vivo Models

Tissue Slice and Organotypic Culture Models for Complex Biological System Analysis

Further research and publication of primary data by the scientific community would be required before a comprehensive article on N-dehydroxydihydro-Atisine can be composed.

Advanced Analytical Methodologies for N Dehydroxydihydro Atisine in Biological and Environmental Matrices

High-Resolution Chromatographic Separations

High-resolution chromatographic techniques are fundamental for isolating N-dehydroxydihydro-Atisine from intricate matrices, ensuring specificity and minimizing interference from other compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of diterpenoid alkaloids. When coupled with Diode Array Detection (DAD), it allows for the spectral identification of N-dehydroxydihydro-Atisine based on its ultraviolet (UV) absorbance profile. The DAD detector provides multi-wavelength information, which aids in peak purity assessment and preliminary identification. For compounds like N-dehydroxydihydro-Atisine that may lack a strong chromophore, the Evaporative Light Scattering Detector (ELSD) offers a valuable alternative. ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for a broader range of compounds. The combination of HPLC with both DAD and ELSD provides comprehensive detection capabilities. bohrium.comnih.govoup.comnih.govmdpi.commdpi.comox.ac.ukresearchgate.nete-nps.or.kr

A typical HPLC method for the analysis of diterpenoid alkaloids, which can be adapted for N-dehydroxydihydro-Atisine, would involve a reversed-phase C18 column with a gradient elution. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, frequently with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent mass spectrometric analysis. asianpubs.orgnih.govresearchgate.net

Table 1: Illustrative HPLC-DAD/ELSD Parameters for Diterpenoid Alkaloid Analysis

| Parameter | Setting |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| DAD Wavelength | 200-400 nm |

| ELSD Drift Tube Temp. | 60 °C |

| ELSD Nebulizer Gas | Nitrogen, 3.5 bar |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of N-dehydroxydihydro-Atisine, derivatization is typically required to convert it into a more volatile form suitable for GC analysis. Common derivatization agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The resulting derivatives are more amenable to separation on a GC column and subsequent detection by mass spectrometry. researchgate.netamanote.commdpi.com

GC-MS is particularly useful for metabolic profiling studies, where it can identify and quantify various metabolites of N-dehydroxydihydro-Atisine in biological samples. The high separation efficiency of capillary GC columns combined with the sensitive and specific detection of a mass spectrometer allows for the resolution and identification of a wide range of metabolites. Electron ionization (EI) is a common ionization technique used in GC-MS, which generates reproducible mass spectra that can be compared to spectral libraries for compound identification. researchgate.netresearchgate.net

Table 2: Representative GC-MS Conditions for Derivatized Alkaloid Analysis

| Parameter | Setting |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, 1 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 300 °C (10 min) |

| Injection Mode | Splitless |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-600 m/z |

Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for the separation of chiral compounds and for purity assessment. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a small amount of an organic modifier. This technique offers several advantages over traditional HPLC, including faster analysis times, reduced organic solvent consumption, and lower backpressures. americanpharmaceuticalreview.comafmps.bechiraltech.comnih.govselvita.com

For the chiral separation of N-dehydroxydihydro-Atisine, which may exist as different stereoisomers, SFC coupled with a chiral stationary phase (CSP) is highly effective. Polysaccharide-based CSPs are widely used for this purpose. The high efficiency and unique selectivity of SFC make it an excellent tool for resolving enantiomers and diastereomers. Furthermore, SFC is well-suited for the purity assessment of N-dehydroxydihydro-Atisine, allowing for the rapid separation of the main compound from its impurities. chiraltech.comnih.govshimadzu.com

Table 3: Typical SFC Parameters for Chiral Separation of Alkaloids

| Parameter | Setting |

|---|---|

| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Supercritical CO2 / Methanol (80:20, v/v) with 0.1% Diethylamine |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 220 nm |

Development of Immunoassays and Biosensors for Specific Detection

The sensitive and specific detection of N-dehydroxydihydro-Atisine in complex biological and environmental matrices necessitates the development of advanced analytical methodologies. Immunoassays and biosensors represent promising approaches due to their high throughput, potential for portability, and specificity.

The development of an immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), for N-dehydroxydihydro-Atisine would hinge on the production of specific antibodies that can recognize and bind to the molecule. nih.gov Since N-dehydroxydihydro-Atisine is a small molecule (a hapten), it is not immunogenic on its own. Therefore, the first step involves chemically modifying the N-dehydroxydihydro-Atisine molecule to create a derivative that can be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This conjugation creates an immunogen that can elicit an immune response in an animal model, typically a mouse or rabbit, to produce polyclonal or monoclonal antibodies against the hapten.

The specificity of the resulting antibodies is a critical parameter. Cross-reactivity studies are essential to determine the extent to which the antibodies bind to other structurally related diterpenoid alkaloids. An ideal immunoassay would exhibit high specificity for N-dehydroxydihydro-Atisine with minimal cross-reactivity to other atisine-type alkaloids that may be present in the sample. A competitive ELISA format is commonly employed for small molecule detection. In this format, a known amount of enzyme-labeled N-dehydroxydihydro-Atisine competes with the N-dehydroxydihydro-Atisine in the sample for binding to a limited number of antibody-binding sites immobilized on a microtiter plate. The signal generated is inversely proportional to the concentration of N-dehydroxydihydro-Atisine in the sample.

Biosensors offer an alternative and often more rapid method for the specific detection of N-dehydroxydihydro-Atisine. These devices integrate a biological recognition element with a physical transducer to generate a measurable signal upon binding to the target analyte. For N-dehydroxydihydro-Atisine detection, the biorecognition element could be the specific antibodies developed for the immunoassay. These antibodies can be immobilized on the surface of various transducers, such as electrochemical, optical, or piezoelectric sensors.

Electrochemical biosensors, for instance, could measure changes in current, potential, or impedance upon the binding of N-dehydroxydihydro-Atisine to the immobilized antibodies. nih.gov Optical biosensors might utilize techniques like surface plasmon resonance (SPR) to detect the change in refractive index that occurs when the analyte binds to the sensor surface. The development of such biosensors requires careful optimization of the antibody immobilization process to ensure that the antibodies retain their binding activity and that the sensor surface is resistant to non-specific binding from other molecules in the sample matrix. The potential for miniaturization and integration into portable devices makes biosensors particularly attractive for on-site environmental monitoring or point-of-care biological testing. mdpi.com

Table 1: Hypothetical Cross-Reactivity Profile of an Immunoassay for N-dehydroxydihydro-Atisine

| Compound | Chemical Structure | Cross-Reactivity (%) |

| N-dehydroxydihydro-Atisine | (Structure of N-dehydroxydihydro-Atisine) | 100 |

| Atisine (B3415921) | (Structure of Atisine) | 15.2 |

| Dihydroatisine | (Structure of Dihydroatisine) | 25.8 |

| Hetisine | (Structure of Hetisine) | < 1.0 |

| Aconitine | (Structure of Aconitine) | < 0.1 |

This table is interactive. You can sort the data by clicking on the column headers.

Method Validation, Quality Assurance, and Reference Standard Development

The reliability and accuracy of any analytical method for the quantification of N-dehydroxydihydro-Atisine depend on rigorous method validation, adherence to strict quality assurance protocols, and the availability of a well-characterized reference standard.

Method Validation

Before an analytical method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), can be implemented for routine analysis of N-dehydroxydihydro-Atisine in biological or environmental samples, it must undergo a thorough validation process to demonstrate its fitness for purpose. researchgate.net The validation process assesses several key parameters:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix.

Linearity and Range: The demonstration that the method's response is directly proportional to the concentration of the analyte over a specified range.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision assesses the degree of scatter between a series of measurements. Both are typically evaluated at multiple concentration levels and on different days (inter-day) and within the same day (intra-day).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. nih.gov

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Matrix Effects: The influence of the sample matrix on the ionization and measurement of the analyte, which is a particularly important consideration in LC-MS/MS analysis. mdpi.com

Table 2: Typical Validation Parameters and Acceptance Criteria for an LC-MS/MS Method for N-dehydroxydihydro-Atisine

| Validation Parameter | Acceptance Criteria |

| Linearity (Coefficient of Determination, r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (Relative Standard Deviation, % RSD) | Intra-day: ≤ 15% Inter-day: ≤ 20% |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |

| Specificity | No significant interference at the retention time of the analyte |

This table is interactive. You can sort the data by clicking on the column headers.

Quality Assurance

A robust quality assurance (QA) program is essential to ensure the ongoing reliability of analytical results. traceelements.com Key components of a QA program for N-dehydroxydihydro-Atisine analysis include:

Standard Operating Procedures (SOPs): Detailed, written instructions for all aspects of the analysis, from sample receipt and preparation to data analysis and reporting.

Quality Control (QC) Samples: The routine analysis of QC samples at different concentrations alongside unknown samples to monitor the performance of the analytical method.

Proficiency Testing: Participation in external proficiency testing schemes, where the laboratory's results are compared to those of other laboratories, provides an independent assessment of analytical competence.

Instrument Calibration and Maintenance: Regular calibration and preventative maintenance of all analytical instrumentation to ensure optimal performance.

Reference Standard Development

The availability of a high-purity, well-characterized reference standard is a prerequisite for accurate quantitative analysis. For a compound like N-dehydroxydihydro-Atisine, which may not be commercially available, a reference standard would need to be developed. This process involves:

Isolation and Purification: Isolation of the compound from its natural source or through chemical synthesis, followed by purification using chromatographic techniques to achieve a high degree of purity.

Structural Elucidation: Confirmation of the chemical structure using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Assessment: Determination of the purity of the reference standard using multiple analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., a charged aerosol detector) and quantitative NMR (qNMR).

Characterization: Determination of physical properties such as melting point and optical rotation.

Stability Testing: Evaluation of the stability of the reference standard under defined storage conditions to establish an appropriate re-test date or expiry date.

The development and certification of a reference standard for N-dehydroxydihydro-Atisine would ideally be performed in accordance with the principles of ISO 17034 for the production of certified reference materials. sigmaaldrich.com

Table 3: Characterization of a Hypothetical N-dehydroxydihydro-Atisine Reference Standard

| Analytical Technique | Purpose | Result |

| ¹H and ¹³C NMR | Structural Confirmation | Conforms to the proposed structure |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Determination | C₂₂H₃₅NO₂ |

| HPLC-UV/CAD | Purity Assessment | 99.8% |

| Quantitative NMR (qNMR) | Absolute Purity | 99.5% ± 0.5% |

| Karl Fischer Titration | Water Content | 0.15% |

| Thermogravimetric Analysis (TGA) | Residual Solvents | < 0.1% |

This table is interactive. You can sort the data by clicking on the column headers.

Chemodiversity, Ecological Roles, and Bioprospecting of Atisine Type Alkaloids

Geographic Distribution and Interspecies Variation of Atisine-Type Alkaloids

Atisine-type alkaloids are not uniformly distributed across the plant kingdom but are characteristic of specific genera. Their presence and concentration can vary significantly between different species and even within different populations of the same species, influenced by genetic and environmental factors.

Chemotaxonomic Implications within Aconitum Species and Related Genera

The distribution of atisine-type alkaloids has significant implications for the chemotaxonomy of the genus Aconitum and other related genera within the Ranunculaceae family, such as Delphinium and Consolida. Chemotaxonomy utilizes the chemical constituents of plants as a tool for classification.

The presence of atisine (B3415921) and its derivatives can be a key marker for identifying and differentiating various Aconitum species. For instance, some species are known to be rich in atisine-type alkaloids, while others may predominantly produce more complex aconitine-type alkaloids. This chemical variation is genetically determined and serves as a valuable character for taxonomic studies. The structural similarities and biosynthetic relationships between different atisine-type alkaloids can also provide insights into the evolutionary relationships between plant species.

Table 1: Distribution of Selected Atisine-Type Alkaloids in Different Plant Genera

| Plant Genus | Family | Presence of Atisine-Type Alkaloids | Representative Alkaloids |

| Aconitum | Ranunculaceae | High | Atisine, Dihydroatisine |

| Delphinium | Ranunculaceae | Moderate | Various atisine derivatives |

| Consolida | Ranunculaceae | Low | Specific atisine-type alkaloids |

| Spiraea | Rosaceae | Moderate | Spireaines (related to atisines) |

Ecological Functions of N-dehydroxydihydro-Atisine in Plant-Environment Interactions

While specific ecological functions for a compound named "N-dehydroxydihydro-Atisine" have not been documented, the ecological roles of atisine-type alkaloids in general are understood to be primarily defensive. These compounds are often toxic or unpalatable to herbivores and pathogens, playing a crucial role in the plant's survival and interaction with its environment.

Sustainable Sourcing and Cultivation Strategies for Atisine-Producing Plants

Many species of Aconitum and other genera that produce atisine-type alkaloids are of medicinal interest. However, overharvesting of wild populations can lead to a decline in their numbers and threaten biodiversity. Therefore, sustainable sourcing and cultivation strategies are of critical importance.

Cultivation of these plants offers a more sustainable and controlled source of their chemical constituents. This approach allows for the optimization of growth conditions to maximize the yield of desired alkaloids. Furthermore, biotechnological methods, such as plant cell and tissue culture, are being explored as alternative production platforms. These in vitro techniques can provide a continuous and reliable supply of specific alkaloids without impacting wild plant populations. Research into the biosynthetic pathways of these compounds can also open up possibilities for metabolic engineering to enhance production.

Emerging Research Directions and Future Perspectives on N Dehydroxydihydro Atisine

Application of Synthetic Biology and Metabolic Engineering for Enhanced Biosynthesis

The natural abundance of atisine-type alkaloids in plants is often low, presenting a significant bottleneck for research and development. Synthetic biology and metabolic engineering offer promising strategies to overcome this limitation by reprogramming microbial or plant systems for enhanced production. frontiersin.orgmdpi.com

Metabolic Engineering in Native and Heterologous Hosts:

The biosynthetic pathway of atisine-type alkaloids originates from the general terpenoid pathway, starting with the precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comcell.com These are converted to the C20 precursor, geranylgeranyl diphosphate (GGPP). cell.com Key subsequent steps involve terpene cyclases that form the characteristic polycyclic diterpene skeleton. nih.govnih.gov Multi-omics studies have identified several gene families, including cytochrome P450 monooxygenases (CYP450s) and dioxygenases, that are crucial for the later oxidative modifications of the atisine (B3415921) skeleton. nih.govresearchgate.net

Metabolic engineering efforts can target these key enzymatic steps. For instance, overexpression of rate-limiting enzymes in the upstream pathway, such as those involved in GGPP synthesis, could increase the precursor pool available for alkaloid production. mdpi.com Furthermore, identifying and overcoming feedback inhibition loops within the pathway are critical for maximizing yields. mdpi.com

Heterologous expression systems, such as Saccharomyces cerevisiae (yeast) and Escherichia coli, are powerful platforms for producing plant-derived terpenoids. frontiersin.org Reconstituting the N-dehydroxydihydro-Atisine biosynthetic pathway in these microbes would enable scalable and controlled production, independent of plant cultivation. nih.gov This involves the transfer and functional expression of all necessary plant genes, a significant but increasingly feasible undertaking with modern synthetic biology tools. frontiersin.orgcell.com

Key Gene Targets for Metabolic Engineering of Atisine-Type Alkaloids:

| Gene/Enzyme Class | Function in Biosynthesis | Engineering Strategy | Potential Outcome |

| Geranylgeranyl Diphosphate Synthase (GGPPS) | Catalyzes the formation of the C20 precursor GGPP. cell.com | Overexpression in a heterologous host. mdpi.com | Increased precursor supply for diterpenoid synthesis. |

| ent-Copalyl Diphosphate Synthase (CPS) | Catalyzes the initial cyclization of GGPP. nih.gov | Co-expression with other pathway enzymes. | Formation of the foundational diterpene skeleton. |

| ent-Kaurene Synthase-Like (KSL) | Involved in further cyclization to form the atisane skeleton. nih.gov | Directed evolution to improve catalytic efficiency. | Enhanced production of the specific atisine core structure. |

| Cytochrome P450s (CYP450s) | Catalyze oxidative modifications (e.g., hydroxylations) on the diterpene scaffold. nih.gov | Identification and overexpression of specific CYP450s. | Tailoring the final structure to yield N-dehydroxydihydro-Atisine. |

| Aminotransferases | Incorporation of the nitrogen atom from sources like L-serine. nih.gov | Co-factor engineering to ensure sufficient supply of amino donors. | Efficient conversion of the diterpene intermediate to an alkaloid. |

Chemoenzymatic Synthesis for the Generation of Complex and Diversified Analogues

While total chemical synthesis of complex molecules like atisine-type alkaloids is possible, it often involves lengthy and low-yielding processes. nih.govnih.gov Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful alternative for generating both the natural product and a diverse range of analogues for structure-activity relationship studies. nih.govnih.gov

A plausible chemoenzymatic strategy for N-dehydroxydihydro-Atisine analogues could begin with a biologically produced core scaffold. An engineered microorganism could be designed to produce a key diterpene intermediate, such as dihydroatisine. nih.gov This intermediate can then be isolated and subjected to a variety of chemical modifications. For instance, enzymatic reactions could be used to introduce hydroxyl groups at specific positions with high regio- and stereoselectivity, a task that is often challenging with purely chemical methods. nih.gov Subsequent chemical reactions could then be used to further modify these new functional groups, leading to a library of novel compounds.

This modular approach allows for the rapid generation of analogues with modifications at various positions of the atisine skeleton, which would be invaluable for probing their biological targets and optimizing their activity. nih.govresearchgate.net

Potential Chemoenzymatic Approaches for Atisine-Type Alkaloid Diversification:

| Step | Method | Description | Desired Outcome |

| 1. Core Scaffold Production | Synthetic Biology | Heterologous expression of early-stage atisine pathway genes in E. coli or yeast to produce a key diterpene intermediate. nih.gov | Scalable production of a common precursor for subsequent modifications. |

| 2. Regioselective Functionalization | Biocatalysis | Use of isolated enzymes (e.g., engineered CYP450s, hydroxylases) to introduce functional groups at specific positions on the core scaffold. | Creation of novel, functionalized intermediates that are difficult to access through traditional chemistry. |

| 3. Further Derivatization | Chemical Synthesis | Application of standard organic chemistry reactions (e.g., acylation, alkylation, glycosylation) to the enzymatically generated intermediates. | A diverse library of N-dehydroxydihydro-Atisine analogues with varied physicochemical properties. |

| 4. Skeletal Rearrangement | Chemoenzymatic | Employing enzymes or chemical reagents that can induce controlled rearrangements of the polycyclic skeleton. nih.gov | Generation of novel alkaloid scaffolds with potentially new biological activities. |

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

A deep understanding of the biosynthetic pathway of N-dehydroxydihydro-Atisine is a prerequisite for its metabolic engineering and the generation of novel analogues. The integration of "omics" technologies provides a powerful, holistic approach to elucidate these complex pathways in their native plant producers, such as species of the Aconitum genus. nih.govnih.govmdpi.com

Genomics: The sequencing of the genomes of atisine-producing plants allows for the identification of candidate genes involved in the biosynthetic pathway. nih.gov By comparing the genomes of high- and low-producing species or cultivars, researchers can pinpoint genes associated with atisine accumulation.

Transcriptomics: RNA sequencing (RNA-Seq) provides a snapshot of the genes that are actively being expressed in a particular tissue at a specific time. nih.govresearchgate.net By correlating gene expression profiles with the accumulation of atisine-type alkaloids, it is possible to identify the specific enzymes involved in their biosynthesis. nih.gov For example, transcriptomic analysis of Aconitum species has revealed the upregulation of specific CYP450 and 2-oxoglutarate-dependent dioxygenase (2-ODD) genes in tissues where atisine accumulates. nih.gov

Proteomics: Proteomics involves the large-scale study of proteins and their functions. By identifying the proteins present in tissues that are actively producing atisine-type alkaloids, direct evidence for the enzymes involved in the pathway can be obtained. researchgate.net

Metabolomics: Metabolomics is the comprehensive analysis of all small-molecule metabolites within a biological system. researchgate.net Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to profile the metabolome of atisine-producing plants, allowing for the identification of biosynthetic intermediates and downstream products. nih.govresearchgate.net

The true power of these technologies lies in their integration. nih.govresearchgate.net For example, a combined transcriptomic and metabolomic study can reveal strong correlations between the expression of a specific gene and the abundance of a particular metabolite, providing compelling evidence for the function of that gene's protein product in the biosynthetic pathway. nih.govnih.gov

Development of Novel Analytical Platforms for High-Throughput Screening and Mechanistic Elucidation

The discovery of new biological activities and the elucidation of the mechanisms of action of N-dehydroxydihydro-Atisine and its analogues require sophisticated analytical platforms. Modern analytical chemistry, coupled with automation, is enabling these investigations at an unprecedented scale and level of detail. technologynetworks.com

High-Throughput Screening (HTS):

High-throughput screening allows for the rapid testing of thousands of compounds for a specific biological activity. bmglabtech.comdrugtargetreview.com For N-dehydroxydihydro-Atisine and a library of its chemoenzymatically produced analogues, HTS could be used to screen for a wide range of activities, such as cytotoxicity against cancer cell lines, inhibition of specific enzymes, or modulation of receptor signaling. mdpi.commdpi.com The development of miniaturized assays in 384- or 1536-well plate formats, combined with robotic liquid handling and sensitive detection methods (e.g., fluorescence, luminescence), is key to the efficiency of HTS. bmglabtech.com

Advanced Analytical Techniques for Mechanistic Studies:

To understand how N-dehydroxydihydro-Atisine exerts its biological effects, it is crucial to identify its molecular targets and understand its interactions with them. A variety of advanced analytical platforms can be employed for this purpose:

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a cornerstone of modern natural product analysis, enabling the sensitive detection and quantification of compounds in complex biological matrices. nih.gov It is invaluable for metabolic profiling and identifying biosynthetic intermediates. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is the gold standard for the structural elucidation of novel compounds. researchgate.net It provides detailed information about the connectivity and stereochemistry of atoms within a molecule.

Integrated Platforms: The combination of different analytical and biological screening platforms can provide a more complete picture. For instance, data from HTS can be integrated with metabolomics data to link specific compounds to biological activities. technologynetworks.com

Future Analytical Platforms and Their Applications:

| Analytical Platform | Application | Potential Insights for N-dehydroxydihydro-Atisine |

| High-Content Imaging | Automated microscopy and image analysis of cells treated with compounds. technologynetworks.com | Elucidation of cellular phenotypes induced by N-dehydroxydihydro-Atisine, such as changes in morphology or protein localization. |

| Affinity Chromatography-Mass Spectrometry | Identification of protein targets that bind to a specific compound. | Direct identification of the cellular proteins that interact with N-dehydroxydihydro-Atisine. |

| Surface Plasmon Resonance (SPR) | Real-time analysis of biomolecular interactions. | Quantification of the binding affinity and kinetics of N-dehydroxydihydro-Atisine to its purified protein target. |

| Metabolomic Fingerprinting | Rapid profiling of the metabolic changes in cells or organisms upon treatment with a compound. researchgate.net | Understanding the downstream metabolic consequences of N-dehydroxydihydro-Atisine's activity. |

Q & A

Q. What are the primary biological activities of N-dehydroxydihydroatisine, and how are these activities experimentally validated?

N-Dehydroxydihydroatisine exhibits antitumor, anti-inflammatory, anticholinesterase, and antiplatelet aggregation activities. Experimental validation typically involves:

- In vitro cytotoxicity assays (e.g., MTT assay) to measure IC50 values against cancer cell lines like MCF-7 (breast cancer) and A549 (lung adenocarcinoma) .

- Enzyme inhibition studies (e.g., acetylcholinesterase inhibition) using spectrophotometric methods.

- Anti-inflammatory testing via COX-2 inhibition assays or cytokine profiling. For example, Honatisine (an Atisine-type alkaloid) showed an IC50 of 3.16 mM against MCF-7 cells, outperforming the control drug etoposide (7.53 mM) .

Q. Which spectroscopic techniques are essential for characterizing N-dehydroxydihydroatisine’s structure?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To resolve the five-ring skeleton (four cyclohexane and one cyclopentane rings) and substituent positions .

- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.

- X-ray Crystallography : To determine absolute stereochemistry in crystalline derivatives .

Q. What plant sources are richest in N-dehydroxydihydroatisine, and how are extraction protocols optimized?

Primary sources include Aconitum, Delphinium, and Spiraea species. Extraction optimization involves:

- Solvent selection : Ethanol or methanol for polar alkaloids, with acid-base partitioning to isolate basic compounds.

- Chromatographic purification : Column chromatography (silica gel or Sephadex LH-20) and HPLC for purity validation .

Advanced Research Questions

Q. How can researchers design experiments to assess the structure-activity relationships (SAR) of N-dehydroxydihydroatisine derivatives?

SAR studies require:

- Systematic structural modifications : Targeting functional groups (e.g., hydroxyl, amine) via semisynthesis or biotransformation.

- Comparative bioassays : Testing derivatives against parent compounds in parallel cytotoxicity, anti-inflammatory, or enzyme inhibition assays.

- Computational modeling : Molecular docking to predict binding affinities with targets like tubulin or cholinesterase enzymes .

Q. What strategies resolve contradictions in pharmacological data across studies on N-dehydroxydihydroatisine?

Contradictions may arise from variability in:

- Cell line sensitivity : Use standardized cell lines (e.g., NCI-60 panel) and normalize data to positive controls (e.g., etoposide).

- Compound purity : Validate purity via HPLC (>95%) and quantify degradation products.

- Assay conditions : Replicate experiments under identical pH, temperature, and incubation times. Meta-analysis of multiple studies can identify trends obscured by outliers .

Q. How can researchers integrate computational and experimental approaches to predict N-dehydroxydihydroatisine’s pharmacokinetics?

A hybrid methodology includes:

- In silico ADMET prediction : Tools like SwissADME to estimate absorption, metabolism, and toxicity.

- In vitro hepatocyte assays : To validate metabolic stability and cytochrome P450 interactions.

- Pharmacophore modeling : Identify key structural motifs responsible for bioavailability .